molecular formula C14H8F3NO4 B2859878 2-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde CAS No. 20927-49-5

2-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde

Cat. No. B2859878
CAS RN: 20927-49-5
M. Wt: 311.216
InChI Key: ARYWIQAQYGRKJY-UHFFFAOYSA-N
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Description

“2-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde” is a biochemical used for proteomics research . It has a molecular formula of C14H8F3NO4 and a molecular weight of 311.21 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 14 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact structure can be determined using techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 311.21 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Environmental Impact and Photolysis

One area of research involves understanding the environmental impact and photolytic processes of nitrophenols, compounds related to 2-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde. Nitrophenols, identified as photolytic precursors of nitrous acid (HONO), have substantial absorption cross sections that influence tropospheric oxidation capacity. These compounds reduce available actinic flux, potentially altering the photolysis rates of critical atmospheric constituents such as O3 and NO2 (Chen, Wenger, & Venables, 2011).

Catalysis and Organic Synthesis

Research into catalysis and organic synthesis has demonstrated the utility of related compounds in the selective oxidation of benzyl alcohol to benzaldehyde, a key reaction in organic synthesis. Studies have explored the use of NiFe2O4 nanoparticles as catalysts, achieving high conversion rates and selectivity under mild conditions. This research highlights the potential for using metal oxide nanoparticles in facilitating environmentally friendly organic reactions (Iraqui, Kashyap, & Rashid, 2020).

Photocatalytic Applications

The development of metal-free photocatalysts for the selective oxidation of alcohols under visible light represents another significant application. Studies using mesoporous carbon nitride (mpg-C3N4) have shown its effectiveness in activating O2 for the selective oxidation of benzyl alcohols, presenting a cost-effective and environmentally benign alternative to traditional transition-metal systems. This research offers a pathway to accessing traditional mild radical chemistry through a metal-free approach, demonstrating the potential for innovative photocatalytic applications (Su, Mathew, Lipner, Fu, Antonietti, Blechert, & Wang, 2010).

Mechanism of Action

The mechanism of action of “2-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde” is not explicitly mentioned in the search results. It’s often used in proteomics research , which suggests it may interact with proteins in some way.

Future Directions

The future directions of “2-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde” are not explicitly mentioned in the search results. Given its use in proteomics research , it may continue to be used in the study of proteins and their functions.

properties

IUPAC Name

2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO4/c15-14(16,17)10-5-6-13(11(7-10)18(20)21)22-12-4-2-1-3-9(12)8-19/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYWIQAQYGRKJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

200 parts of 4-chloro-3-nitrobenzotrifluoride is heated to 160° C. and stirred and 160 parts of the potassium salt of salicylaldehyde is added over a period of 30 minutes. After the addition is complete, an exothermic reaction takes place and the temperature rises to about 195° C. Heating is then discontinued until the reaction subsides and the mixture is then heated for 1 hour at 150° C. The mixture is cooled, ice and water are added, and it is then extracted with ether. The ether layer is filtered to remove insoluble material and the resultant solution is dried over sodium sulfate. The ether solvent is then evaporated and the residual oil is recrystallized from a mixture of hexane and benzene to give 2-(2-nitro-4-trifluoromethyl-phenoxy)benzaldehyde melting at about 79°-81° C.
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